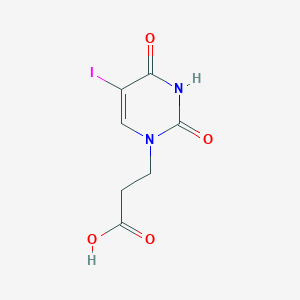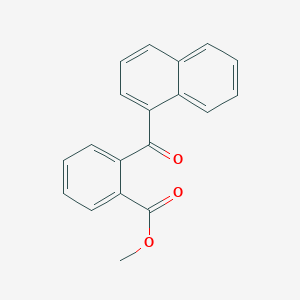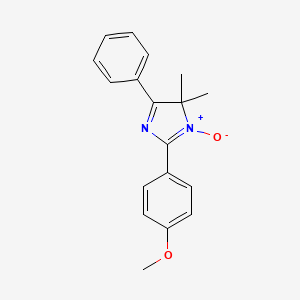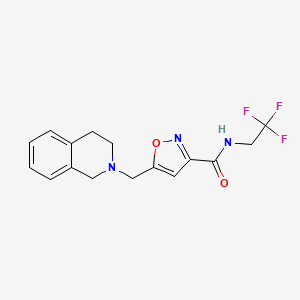
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid, also known as IDPP, is a novel compound that has gained attention in the scientific community due to its potential applications in various research fields. IDPP is a pyrimidine derivative that is synthesized using a specific method and has unique biochemical and physiological effects.
作用機序
The mechanism of action of 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid is not fully understood, but it is believed to be related to its ability to inhibit the activity of specific enzymes and signaling pathways. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis, which may contribute to its anti-cancer effects. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has also been shown to inhibit the activation of NF-κB, a transcription factor involved in inflammation, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has unique biochemical and physiological effects that make it a promising compound for research. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to have low toxicity and high stability, which makes it suitable for lab experiments. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has also been shown to have good solubility in water and organic solvents, which makes it easy to use in various assays. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to have a long half-life in vivo, which makes it suitable for animal studies.
実験室実験の利点と制限
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has several advantages for lab experiments, including its low toxicity, high stability, and good solubility. However, 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid also has some limitations, including its high cost and limited availability. 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid is a relatively new compound, and more research is needed to fully understand its potential applications.
将来の方向性
For 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid research include investigating its potential as a therapeutic agent, exploring its mechanism of action, and optimizing its synthesis method.
合成法
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid is synthesized using a specific method that involves the reaction of 5-iodo-2,4-dioxo-3,4-dihydropyrimidine with acrylonitrile in the presence of a base catalyst. The reaction produces 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid as a white powder that is soluble in water and organic solvents. The purity of 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid can be determined using various analytical techniques such as HPLC, NMR, and mass spectrometry.
科学的研究の応用
3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has potential applications in various research fields such as cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to inhibit the proliferation of cancer cells and induce apoptosis. Inflammation is a common factor in many diseases, and 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative diseases, 3-(5-iodo-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoic acid has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
特性
IUPAC Name |
3-(5-iodo-2,4-dioxopyrimidin-1-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2O4/c8-4-3-10(2-1-5(11)12)7(14)9-6(4)13/h3H,1-2H2,(H,11,12)(H,9,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDRMLZJDIQAOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1CCC(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[(3-methoxypiperidin-1-yl)sulfonyl]benzoyl}-4-methylpiperazine](/img/structure/B5688602.png)
![9-[(3-methyl-1H-1,2,4-triazol-5-yl)acetyl]-2-(tetrahydrofuran-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688605.png)

![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B5688625.png)
![3,6-dimethyl-4-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]isoxazolo[5,4-d]pyrimidine](/img/structure/B5688633.png)
![1,3-dimethyl-5-[1-(methylamino)ethylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5688639.png)
![3-chloro-N-[cyclopropyl(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5688644.png)
![ethyl 4-[(4-benzyl-2-oxopyrrolidin-1-yl)acetyl]piperazine-1-carboxylate](/img/structure/B5688650.png)
![4-{[(5-tert-butyl-1,3,4-oxadiazol-2-yl)amino]methyl}-1-(2-methoxyethyl)pyrrolidin-2-one](/img/structure/B5688656.png)
![3-(4-methoxyphenyl)-5-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-4-amine](/img/structure/B5688661.png)
![4-[(4-bromophenyl)sulfonyl]-2-butanone](/img/structure/B5688673.png)

![dimethyl 5-[(2-thienylacetyl)amino]isophthalate](/img/structure/B5688710.png)